4-Phenylcyclohexanol

Thermophysical properties Solid-state handling Crystallization

4-Phenylcyclohexanol (CAS 5769-13-1) is a disubstituted cyclohexane derivative bearing a hydroxyl group at C-1 and a phenyl substituent at C-4. This compound exists as cis and trans stereoisomers, with the trans isomer (CAS 5437-46-7) exhibiting a melting point of 116–118 °C—dramatically higher than its 4-alkyl-substituted cyclohexanol analogs.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 5769-13-1
Cat. No. B047007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylcyclohexanol
CAS5769-13-1
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=CC=C2)O
InChIInChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
InChIKeyYVVUSIMLVPJXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylcyclohexanol (CAS 5769-13-1): Sourcing the High-Melting Aromatic Cyclohexanol Building Block for Precision Synthesis


4-Phenylcyclohexanol (CAS 5769-13-1) is a disubstituted cyclohexane derivative bearing a hydroxyl group at C-1 and a phenyl substituent at C-4. This compound exists as cis and trans stereoisomers, with the trans isomer (CAS 5437-46-7) exhibiting a melting point of 116–118 °C—dramatically higher than its 4-alkyl-substituted cyclohexanol analogs [1]. The presence of the aromatic phenyl ring confers a computed LogP of approximately 3.1 (ACD/Labs) and an experimental water solubility of ~2.5 g/L at 25 °C . Unlike simple 4-alkylcyclohexanols, the phenyl substituent introduces rigidity, π-stacking capability, and UV chromophoric character, making this compound a strategically distinct intermediate for liquid crystal precursors, pharmaceutical building blocks, and stereochemical probe molecules [2].

Why 4-Phenylcyclohexanol (CAS 5769-13-1) Cannot Be Replaced by 4-Alkylcyclohexanols: Evidence of Thermophysical, Partitioning, and Reactivity Divergence


Procurement specialists and synthetic chemists frequently encounter the temptation to substitute 4-phenylcyclohexanol with cheaper, more readily available 4-alkylcyclohexanols such as 4-methylcyclohexanol or 4-tert-butylcyclohexanol. This substitution is demonstrably inadequate. The melting point differential exceeds 150 °C compared to 4-methylcyclohexanol (mp −41 °C ), fundamentally altering solid-state handling, formulation compatibility, and purification workflows. The phenyl group imparts a LogP of ~3.1 versus ~1.6 for 4-methylcyclohexanol , producing a >30-fold difference in octanol-water partitioning that profoundly affects phase-transfer behavior, chromatographic retention, and biological membrane permeability of downstream derivatives. Furthermore, the aromatic ring enables π–π stacking interactions and electrophilic aromatic substitution chemistry that are entirely absent in saturated alkyl analogs. These non-interchangeable properties directly impact reaction yields, diastereoselectivities, and material performance, as the quantitative evidence below demonstrates.

Quantitative Differentiation Evidence for 4-Phenylcyclohexanol (CAS 5769-13-1): Comparator-Based Data for Informed Procurement


Melting Point: 4-Phenylcyclohexanol vs. 4-Methylcyclohexanol and 4-tert-Butylcyclohexanol

The trans isomer of 4-phenylcyclohexanol exhibits a melting point of 116–118 °C , which is approximately 157 °C higher than that of 4-methylcyclohexanol (mp −41 °C for the mixed isomer commercial product) and approximately 46–56 °C higher than that of 4-tert-butylcyclohexanol (mp 62–70 °C, mixed isomers) . This large differential means 4-phenylcyclohexanol is a stable crystalline solid at ambient temperature, whereas 4-methylcyclohexanol is a low-viscosity liquid requiring refrigerated storage to prevent thermal degradation.

Thermophysical properties Solid-state handling Crystallization

Octanol-Water Partition Coefficient (LogP): 4-Phenylcyclohexanol vs. 4-Methylcyclohexanol and 4-tert-Butylcyclohexanol

4-Phenylcyclohexanol has a computed LogP of 3.11 (ACD/Labs Percepta) and an experimental LogP of 2.71 (KOWWIN v1.67 estimate: 3.27) . In contrast, 4-methylcyclohexanol has a LogP of approximately 1.6 , and 4-tert-butylcyclohexanol has reported LogP values of 2.58–3.23 . The LogP of 4-phenylcyclohexanol exceeds that of 4-methylcyclohexanol by over 1 log unit—corresponding to a >10-fold greater partitioning into octanol—and falls at the upper end of the range observed for 4-tert-butylcyclohexanol, reflecting the unique combination of aromatic hydrophobicity and polar surface area (PSA = 20.2 Ų) that the phenyl group provides.

Lipophilicity ADME prediction Chromatographic retention Solvent extraction

Catalytic MPV Reduction Yield: 4-Phenylcyclohexanone to 4-Phenylcyclohexanol with Bidentate Aluminum Catalyst vs. Conventional Al(i-PrO)₃

In a direct comparative study, the Meerwein-Ponndorf-Verley (MPV) reduction of 4-phenylcyclohexanone using a bidentate aluminum alkoxide catalyst (2,7-dimethyl-1,8-biphenylenedioxy)bis(dialkoxyaluminum) (3a, 1 mol%) in CH₂Cl₂ with i-PrOH (1 equiv) at room temperature produced 4-phenylcyclohexanol in 82% isolated yield within 1 hour [1]. Under identical conditions, the conventional MPV reduction using stoichiometric Al(i-PrO)₃ resulted in complete recovery of the starting ketone (0% conversion) [1]. This demonstrates that with appropriate catalyst selection, 4-phenylcyclohexanol can be accessed efficiently from the commercially available ketone precursor.

Synthetic efficiency Meerwein-Ponndorf-Verley reduction Catalyst selection Process chemistry

Biocatalytic Oxidation Rate: CYP101B1-Mediated Selective Hydroxylation of Phenylcyclohexane to trans-4-Phenylcyclohexanol

The cytochrome P450 enzyme CYP101B1 from Novosphingobium aromaticivorans selectively oxidizes phenylcyclohexane to trans-4-phenylcyclohexanol with a product formation rate of 141 min⁻¹ [1]. This rate is five times higher than the oxidation rate of the comparator substrate p-cymene under the same whole-cell oxidation system using ArR and Arx electron transfer partners [1]. In a complementary study, engineered mutants of P450cam (Y96F–V247L double mutant) delivered 83% trans-4-phenylcyclohexanol selectivity [2], whereas the Y96F single mutant predominantly produced cis-3-phenylcyclohexanol (81%) [2].

Biocatalysis Green chemistry Regioselective hydroxylation P450 monooxygenase

Catalytic Hydrogenation Stereoselectivity: Raney-Ni vs. Rhodium-Catalyzed Production of trans-4-Phenylcyclohexanol from 4-Phenylphenol

Catalytic hydrogenation of 4-phenylphenol using Raney-Ni under 0.5–1.0 MPa at 50 °C yields trans-4-phenylcyclohexanol with a selectivity of 39.89% and an isolated yield of 33.15% [1]. Although modest, this represents a direct route from an inexpensive phenolic precursor. In contrast, rhodium-catalyzed hydrogenation (e.g., [Rh(COD)Cl]₂) of 4-phenylphenol can be tuned to favor either cis or trans products depending on conditions, while Pd/Al₂O₃ catalysts are reported to deliver trans-selectivities as high as 91:9 d.r. for the analogous 4-tert-butylcyclohexanol system [2]. The selectivity challenge highlights that procurement of isomerically pure trans-4-phenylcyclohexanol requires rigorous catalyst and condition optimization.

Stereoselective hydrogenation Process chemistry Isomer separation Catalyst selection

Cis vs. trans Isomer Physical Property Divergence: Melting Point Differential of ~40 °C Enables Purity Verification by Simple Thermal Analysis

The cis and trans isomers of 4-phenylcyclohexanol exhibit dramatically different melting points: the trans isomer (CAS 5437-46-7) melts at 116–118 °C, while the cis isomer (CAS 7335-12-8) melts at 76–77 °C . This ~40 °C differential is exceptionally large for geometric isomers of substituted cyclohexanols and enables facile detection of isomeric contamination by simple melting point determination or differential scanning calorimetry (DSC). For comparison, cis- and trans-4-methylcyclohexanol differ by only ~30 °C in melting point (−9.2 °C for cis vs. higher for trans) , while cis- and trans-4-tert-butylcyclohexanol are difficult to distinguish by melting point alone as the commercial product is typically a mixture (mp 62–70 °C) .

Isomer discrimination Quality control Thermal analysis Polymorph screening

High-Value Application Scenarios for 4-Phenylcyclohexanol (CAS 5769-13-1): From Liquid Crystal Intermediates to Stereochemical Probe Synthesis


Liquid Crystal Mesogen Intermediate: Exploiting Rigid Aromatic-Cyclohexyl Core Architecture

The trans-4-phenylcyclohexanol scaffold provides the rigid, linearly extended cyclohexyl-phenyl core that is a foundational motif in nematic and smectic liquid crystal mesogens. The hydroxyl group at C-1 serves as a versatile anchor for esterification or etherification to attach flexible alkyl/alkoxy terminal chains, while the 4-phenyl substituent contributes to molecular polarizability anisotropy (Δα) essential for mesophase stability [1]. Unlike 4-alkylcyclohexanol-derived mesogens, which rely purely on alicyclic rigidity, the phenylcyclohexanol core introduces additional π-electron density that enhances dielectric anisotropy (Δε), a critical parameter for active-matrix LCD formulations. The trans isomer's high melting point (116–118 °C) ensures that mesogenic esters derived from it retain sufficient clearing points for commercial display operating temperature ranges.

Stereochemical Probe in P450 Enzyme Engineering: Substrate for Directed Evolution of Regioselective C–H Hydroxylation Catalysts

Phenylcyclohexane—and by extension 4-phenylcyclohexanol as the hydroxylation product standard—has been established as a benchmark substrate for probing the active-site topography of engineered cytochrome P450 monooxygenases. The Y96F–V247L double mutant of P450cam produces 83% trans-4-phenylcyclohexanol [1], while the wild-type enzyme yields a mixture of cis-3, cis-4, and trans-4 products [2]. This sharp, quantifiable shift in regioselectivity upon point mutation makes the 4-phenylcyclohexanol product distribution an ideal readout for screening mutant libraries. The commercial availability of authentic trans-4-phenylcyclohexanol reference standard is therefore critical for calibrating chiral GC or HPLC assays used in directed evolution campaigns.

Pharmaceutical Intermediate: Progestin-Like Activity and Cholesterol Biosynthesis Inhibition Derivatives

Derivatives of 4-phenylcyclohexanol have demonstrated quantitatively measurable biological activities that are absent in 4-alkylcyclohexanol-derived analogs. Specifically, 1-acetyl-4-phenylcyclohexanol (M.G. 6236, the equatorial hydroxyl isomer) exhibited progestin-like activity in the rabbit uterus model, with significant increase in carbonic anhydrase activity and mucosal proliferation [1]. Separately, O-acyl-4-phenylcyclohexanols have been patented as inhibitors of 2,3-epoxysqualene-lanosterol-cyclase, a key enzyme in cholesterol biosynthesis, for the treatment of hypercholesterolaemia and atherosclerosis [2]. These activities are structurally dependent on the phenyl group, which engages in specific hydrophobic and π-stacking interactions within the enzyme active site that 4-cyclohexyl or 4-tert-butyl analogs cannot replicate.

Green Chemistry Biocatalytic Production: Enzymatic Hydroxylation of Phenylcyclohexane to trans-4-Phenylcyclohexanol

The CYP101B1 whole-cell oxidation system converts phenylcyclohexane to trans-4-phenylcyclohexanol at a product formation rate of 141 min⁻¹ [1], which is the highest reported biocatalytic rate for this transformation. This system operates in aqueous buffer at ambient temperature and pressure, uses molecular oxygen as the terminal oxidant, and generates no toxic metal waste. When scaled, this biocatalytic route offers a sustainable alternative to the Raney-Ni hydrogenation of 4-phenylphenol, which achieves only ~33% yield and requires high-pressure H₂ gas [2]. For procurement teams evaluating total cost of ownership, the enzymatic route's higher selectivity and milder conditions may offset the current higher cost of the enzyme catalyst system relative to base-metal hydrogenation.

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